Product packaging for Lyadine(Cat. No.:)

Lyadine

Cat. No.: B1251106
M. Wt: 363.4 g/mol
InChI Key: LRVNKWMVNDXIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lyadine is a research-grade compound based on the essential amino acid L-Lysine, provided for investigational use in laboratory settings. As an essential amino acid, it is a fundamental building block for protein synthesis and is critical for cell growth and proliferation, making it a standard supplement in cell culture media . In biochemical research, lysine and its analogues are indispensable for protein labeling and bioconjugation techniques, such as click chemistry, facilitating the study of protein synthesis and cellular processes . Recent preclinical investigations highlight its significant potential in pain and neurological research. Studies indicate that lysine may exert analgesic effects by inhibiting NMDA receptors and modulating key neurotransmitter pathways involving dopamine and serotonin, reducing pain responses in animal models without impairing motor function . Furthermore, its role in supporting collagen formation and calcium absorption underscores its value in studies related to wound healing and bone metabolism . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O3 B1251106 Lyadine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 5-(1-hydroxyethyl)-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C21H21N3O3/c1-12(25)16-10-22-11-17(21(26)27-2)15(16)9-19-20-14(7-8-23-19)13-5-3-4-6-18(13)24-20/h3-8,10-12,15,22,24-25H,9H2,1-2H3

InChI Key

LRVNKWMVNDXIIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C(=O)OC)O

Synonyms

lyadine

Origin of Product

United States

Discovery and Initial Structural Postulation of Lyadine

Isolation Source and Initial Characterization

Lyadine was first isolated in 1974 by Cavé and co-workers, alongside its closely related analog, Lyaline. The compound was obtained from Pauridiantha lyallii (Rubiaceae), a plant native to Madagascar, whose roots were historically utilized for their febrifuge properties acs.org. While specific isolation methods for this compound itself are not detailed in the initial reports, the general approach for isolating indole (B1671886) alkaloids from natural sources typically involves a series of steps. This process often begins with the extraction of a crude alkaloid mixture using organic solvents such as dichloromethane, ethanol (B145695), ethyl acetate, or methanol (B129727) from the plant material. The concentrated extract is then often resuspended in an acidic medium, allowing for the separation of the aqueous layer containing the alkaloids from the organic layer containing fats and other dissolved materials. Subsequent basification of the aqueous layer, followed by re-extraction into an organic solvent, concentration, and purification, commonly via column chromatography, yields the pure alkaloids nih.gov.

The initial structural assignment of this compound was primarily based on a limited set of spectroscopic data, specifically proton nuclear magnetic resonance (1H NMR) and electron ionization mass spectrometry (EIMS) researchgate.net. These early spectroscopic analyses provided the foundational insights that led to a preliminary structural hypothesis for this compound, suggesting a unique skeletal arrangement acs.org.

Proposed Chemical Structure: Harman-1,4-Dihydropyridine Framework

Based on the preliminary spectroscopic data, this compound was initially postulated to possess a harman-1,4-dihydropyridine framework acs.orgresearchgate.netacs.org. This proposed structure featured a fully aromatic harman (B1672943) nucleus directly connected to the 4-position of a 3,5-disubstituted 1,4-dihydropyridine (B1200194) ring acs.org. The rationale for this initial structural hypothesis was further supported by a perceived biogenetic relationship with lyaloside, a glucoindole alkaloid of the Vincosan type, which was also found to co-occur in Pauridiantha lyallii acs.org. This suggested a common biosynthetic pathway or precursor, influencing the initial structural assignment.

While the initial reports did not extensively detail the specific stereochemical features of this compound, the proposed harman-1,4-dihydropyridine structure inherently implied certain stereochemical considerations, particularly at the chiral centers within the dihydropyridine (B1217469) ring. Subsequent synthetic efforts to validate the proposed structure of this compound (and Lyaline) revealed that the synthetic product was obtained as a mixture of epimers acs.org. This outcome from synthesis indicated that the initial structural proposal might not have fully elucidated or definitively assigned the stereochemistry at all potential chiral centers, or that the synthetic route itself produced a mixture of stereoisomers. For the related compound Lyaline, later studies that led to a structural revision provided a more precise stereochemical assignment, elucidating the absolute configuration of C-15 as S researchgate.netmdpi.com. This highlights that stereochemical aspects were an integral part of the structural investigations, even if initially incomplete or subject to later revision.

Re Evaluation and Revision of Lyadine S Proposed Chemical Structure

Discrepancies in Spectroscopic Data Analysis

The re-evaluation of Lyadine's proposed structure was largely driven by significant discrepancies observed when comparing the spectroscopic data of the natural product with that of its synthetically prepared proposed form nih.govwikidata.orgcenmed.com. These inconsistencies were particularly evident in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectral Inconsistencies

Detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of synthetic this compound revealed notable differences compared to the published data for the natural product cenmed.com. Specifically, inconsistencies were observed in the chemical shifts of certain protons within the dihydropyridine (B1217469) ring and its associated substituents cenmed.com. For instance, the protons of the vinyl methylene (B1212753) group in the synthetic harman-1,4-dihydropyridine, which represented the proposed structure, appeared significantly more shielded in the ¹H NMR spectrum than those reported for the natural analog cenmed.com. This disparity in chemical shifts indicated fundamental structural differences not accounted for by the initial assignment cenmed.com. Furthermore, a broader examination confirmed that the recorded spectroscopic data for the synthetic compound did not align with those previously published for natural this compound cenmed.com.

Table 1: Summary of Key NMR Spectral Inconsistencies

Spectroscopic ParameterNatural this compound (Reported)Synthetic Proposed StructureDiscrepancy NotedSource
¹H NMR Chemical ShiftsSpecific valuesSignificant differencesYes cenmed.com
Vinyl Methylene ProtonsLess shieldedMore shieldedYes cenmed.com
Overall Spectral MatchN/ADid not matchYes cenmed.com

Comparative Analysis with Synthetic Standards

To rigorously test the validity of the proposed structure, harman-1,4-dihydropyridines, which constituted the originally assigned structures for both Lyaline and this compound, were synthetically prepared wikidata.orgcenmed.com. A direct and meticulous comparison of the NMR data obtained from these synthetic standards with the available spectroscopic data for the natural products was then undertaken wikidata.orgcenmed.com. This comparative analysis definitively revealed the spectroscopic discrepancies, providing compelling evidence that the initially proposed structures for both this compound and its related alkaloid, Lyaline, required revision wikidata.orgcenmed.comcdutcm.edu.cn.

Synthetic Efforts Revealing Structural Instability

Beyond spectroscopic anomalies, significant challenges encountered during the synthetic replication of this compound's proposed structure further underscored its incorrectness. These synthetic efforts consistently yielded compounds that exhibited a profound lack of stability, a characteristic fundamentally at odds with the observed stability of natural this compound nih.gov.

Challenges in Synthesizing Proposed Structures

The total synthesis of the originally proposed harman-1,4-dihydropyridine structures for this compound and Lyaline proved to be highly problematic nih.govwikidata.org. Attempts to synthesize these compounds frequently resulted in products that were extremely unstable, often leading to decomposition nih.gov. For instance, in some synthetic pathways, the crude product obtained after deprotection steps was observed via ¹H NMR to be a complex mixture, including the undesired pyridine (B92270), harman (B1672943), and an aldehyde, rather than the intended dihydropyridine cenmed.com. Even during short-duration spectroscopic measurements, such as a typical six-minute ¹H NMR acquisition, partial deuteration of a related dihydropyridine was noted, indicating rapid bond cleavage cenmed.com. Furthermore, after a two-hour ¹³C NMR measurement, the desired dihydropyridine had become a minor component of the mixture, confirming its rapid decomposition in solution cenmed.com.

Observed Instability of Synthetic Harman-1,4-Dihydropyridines

A critical finding from the synthetic investigations was the inherent and pronounced instability of the synthesized harman-1,4-dihydropyridines, which represented this compound's proposed structure nih.gov. While some 1,4-dihydropyridine (B1200194) derivatives can be stable enough for purification and long-term storage, depending on their substitution patterns cenmed.com, the specific harman-1,4-dihydropyridine proposed for this compound demonstrated extreme instability nih.govcenmed.com. This intrinsic instability of the synthetic compounds was a key factor that cast significant doubt on the accuracy of the original structural assignments for the natural product nih.gov.

Comparison of Synthetic Product Stability to Natural this compound

A pivotal observation that solidified the need for structural revision was the stark contrast in stability between the synthetic harman-1,4-dihydropyridine and naturally occurring this compound nih.gov. The synthetic product was consistently found to be extremely unstable, undergoing rapid degradation nih.gov. In sharp contrast, the natural this compound (and its related compound, Lyaline) did not exhibit any signs of degradation under similar conditions nih.gov. This fundamental difference in chemical stability provided compelling evidence that the originally proposed harman-1,4-dihydropyridine structure could not accurately represent the stable natural product this compound nih.gov.

Methodologies for Reassessing Natural Product Structures

The reassessment of natural product structures relies on a synergistic application of cutting-edge analytical techniques and rigorous synthetic validation. These methodologies provide complementary data, allowing for the definitive assignment of complex molecular frameworks, including their stereochemical features.

Modern spectroscopic techniques are indispensable for the definitive assignment of natural product structures, especially when dealing with limited sample quantities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most crucial technique, offering profound insights into the constitution, configuration, and conformation of organic molecules pitt.edumdpi.comjeolusa.comresearchgate.netabdn.ac.uknih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

Key NMR experiments for structural elucidation include:

1D NMR (¹H and ¹³C NMR): Provides fundamental information on the number and types of protons and carbons, as well as their chemical environments pitt.eduresearchgate.neteurekaselect.com.

2D NMR: Offers crucial connectivity information:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling relationships, identifying adjacent protons abdn.ac.uknih.gov.

Heteronuclear Single Quantum Coherence (HSQC): Establishes direct correlations between protons and the carbons to which they are attached nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons across two, three, or even four bonds, aiding in the construction of the carbon skeleton and placement of substituents nih.govacs.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity between nuclei, aiding in stereochemical assignments abdn.ac.uk.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is vital for determining the precise molecular weight and elemental composition of a compound, which is a critical initial step in structural elucidation researchgate.netnih.goveurekaselect.com. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary data regarding chromophores and functional groups present in the molecule researchgate.netnih.goveurekaselect.com.

For compounds with chiral centers, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are employed to determine absolute configurations nih.govmdpi.com. While these spectroscopic methods are powerful, X-ray crystallography is considered the ultimate tool for unambiguous molecular structure determination when suitable single crystals can be obtained nih.govuzh.chresearchgate.netresearchgate.netresearchgate.netlibretexts.org. It provides a complete three-dimensional picture, including bond lengths, bond angles, and torsion angles, and can definitively establish relative and absolute configurations uzh.chresearchgate.net.

The combined application of these techniques allows chemists to overcome challenges such as limited sample amounts and structural complexity, enabling the accurate assignment of natural product structures researchgate.netnih.gov.

Independent total synthesis plays a critical role in the definitive proof and validation of proposed natural product structures jeolusa.comresearchgate.netresearchgate.netwikipedia.orgbaranlab.orgmdpi.com. While spectroscopic data provide strong evidence, the ultimate confirmation often comes from synthesizing the proposed structure from simpler, known starting materials and then comparing its spectroscopic data (e.g., NMR, MS, optical rotation) and physical properties with those of the natural product researchgate.netwikipedia.orgmdpi.com.

This process serves several key purposes:

Unambiguous Confirmation: If the synthetic compound's data perfectly matches that of the natural product, it provides unambiguous proof of the proposed structure researchgate.netwikipedia.orgbaranlab.org.

Identification of Errors: Discrepancies between the synthetic and natural product data indicate that the initially proposed structure was incorrect, necessitating a revision researchgate.netmdpi.comresearchgate.net. This has been a common occurrence in natural product chemistry, with misinterpretations of NMR data being a frequent cause of initial misassignments baranlab.orgnih.gov.

Stereochemical Assignment: Total synthesis is particularly powerful for confirming complex stereochemical features, including relative and absolute configurations researchgate.netresearchgate.net.

Historically, total synthesis was often the only way to corroborate proposed structures, especially before the advent of advanced spectroscopic methods pitt.edu. Even with modern spectroscopy, total synthesis remains a "go-to method" for providing unambiguous proof, particularly for challenging structures or when spectroscopic data leaves unresolved ambiguities uzh.chresearchgate.netbaranlab.org. Recent studies have also explored the use of computational chemistry, such as Computer-Assisted Structure Elucidation (CASE) and Density Functional Theory (DFT) calculations, as tools for preventive verification and elucidation of correct structures, potentially reducing the need for time-consuming total synthesis in some cases mdpi.combaranlab.orgnih.gov.

Implications of Structural Revisions on Related Indole (B1671886) Alkaloids (e.g., Lyaline)

The subsequent re-investigation of Lyaline using modern spectroscopic techniques confirmed that its initially assigned harman-1,4-dihydropyridine structure was indeed incorrect. This re-evaluation led to the establishment of Lyaline as the first naturally occurring nacycline analogue, representing a new structural type researchgate.netresearchgate.net. Given their initially proposed structural relationship and co-occurrence, the revision of Lyaline's structure directly implied the need for a corresponding re-evaluation and revision of this compound's structure researchgate.netresearchgate.netethernet.edu.et.

This scenario is not uncommon within the vast and structurally diverse class of indole alkaloids, which comprises over 4100 known compounds nih.govwikipedia.org. Misassignments of natural product structures, especially complex ones, have occurred throughout the history of natural product chemistry baranlab.orgnih.gov. Factors contributing to these errors often include misinterpretation of NMR data, which is the most common reason, or errors in mass spectrometry data baranlab.orgnih.gov. The revision of one indole alkaloid's structure often triggers a re-examination of related compounds, ensuring the accuracy of the entire family's structural database and providing a more robust foundation for understanding their chemical biology and potential applications acs.orguniv-tours.frnih.gov.

Biosynthetic Considerations of Lyadine

General Pathways for Indole (B1671886) Alkaloid Biosynthesis

Indole alkaloids represent one of the largest classes of alkaloids, with over 4100 known compounds, many of which exhibit significant physiological activity. wikipedia.org The amino acid L-tryptophan serves as the fundamental biochemical precursor for all indole alkaloids. wikipedia.orgwikipedia.orgnih.gov

Tryptophan-Derived Pathways

The biosynthesis of indole alkaloids typically initiates with L-tryptophan. wikipedia.orgwikipedia.orgnih.gov For many indole alkaloids, the initial step involves the decarboxylation of tryptophan to form tryptamine (B22526). wikipedia.org This conversion is often catalyzed by the enzyme tryptophan decarboxylase (TDC). nih.govuni.lu Tryptamine then provides the indole moiety, which is a structural characteristic of this alkaloid class. wikipedia.orgnih.govwikipedia.org Simple β-carboline alkaloids, for instance, are formed through the condensation of tryptamine with an aldehyde or keto acid, followed by an intramolecular Mannich reaction where the C(2) carbon atom of the indole acts as a nucleophile. wikipedia.org

Secologanin (B1681713) and Related Monoterpene Precursors

Beyond the tryptophan-derived indole unit, many indole alkaloids, particularly monoterpenoid indole alkaloids (MIAs), incorporate a monoterpene moiety. This terpenoid portion is derived from secologanin, a secoiridoid monoterpene. wikipedia.orgwikipedia.orgfishersci.cacsic.eswikipedia.orgnih.gov Secologanin itself is synthesized from geranyl pyrophosphate (GPP) via the mevalonate (B85504) (MEP) pathway. wikipedia.orgwikipedia.orgnih.gov The formation of secologanin from loganin (B1675030) is catalyzed by the enzyme secologanin synthase (SLS), a cytochrome P450 enzyme. nih.govlipidmaps.org

The pivotal step in the biosynthesis of many monoterpenoid indole alkaloids is the Pictet-Spengler condensation reaction between tryptamine and secologanin. wikipedia.orgwikipedia.orgfishersci.cacsic.esnih.govuni.luuni.lu This reaction is catalyzed by strictosidine (B192452) synthase (STR) and yields strictosidine, which is considered a central intermediate for the entire family of monoterpenoid indole alkaloids. wikipedia.orgwikipedia.orgfishersci.cawikipedia.orgnih.govuni.luuni.lu Strictosidine is a glucoalkaloid, and its deglucosylation by strictosidine-β-D-glucosidase (SGD) leads to a reactive dialdehyde (B1249045) intermediate that can undergo further cyclization and rearrangements to form the diverse array of indole alkaloid skeletons. fishersci.cacsic.esuni.lu

Hypothesized Biogenetic Route to Lyadine

This compound possesses a 9H-pyrido[3,4-b]indole-1-ylmethyl scaffold, which is characteristic of a β-carboline derivative. researchgate.net This structural feature strongly suggests its biogenetic origin from tryptophan and a C2 unit, consistent with the general pathways for β-carboline alkaloids.

Proposed Enzyme-Mediated Transformations

Given this compound's structure, its biosynthesis is hypothesized to involve initial steps similar to other β-carboline indole alkaloids. The core pyrido[3,4-b]indole system likely arises from the condensation of tryptamine with an aldehyde or keto acid, followed by an intramolecular Mannich reaction. wikipedia.org In the context of monoterpenoid indole alkaloids, this C2 unit often originates from secologanin, leading to strictosidine. wikipedia.orgfishersci.cacsic.es

While a precise, step-by-step enzymatic pathway for this compound is not explicitly detailed in current literature, it is plausible that after the formation of an initial strictosidine-like intermediate, subsequent enzyme-mediated transformations would occur. These could involve:

Deglucosylation: The removal of the glucose moiety from a strictosidine-like precursor by a glucosidase, leading to a reactive aglycone. fishersci.cacsic.esuni.lu

Rearrangements and Cyclizations: The reactive aglycone can undergo various intramolecular cyclizations and rearrangements, potentially involving oxidative steps, to form the specific polycyclic framework of this compound. This compound's structure has been noted to be related to pauridianthinol, and its photochemical oxidation is readily observed, suggesting potential oxidative steps in its natural formation. guidetopharmacology.org

Further Modifications: Additional enzymes, such as methyltransferases, hydroxylases, or reductases, would then introduce the specific functional groups (e.g., methyl ester, hydroxyl group, and ethyl group) observed in this compound. researchgate.net For instance, enzymes like N-methyltransferase (NMT) and O-acetyltransferase (DAT) are known to be involved in the later stages of vindoline (B23647) biosynthesis, a monoterpenoid indole alkaloid. uni.luwikipedia.org

Precursor Incorporation Studies (If Applicable)

Specific precursor incorporation studies directly elucidating the biogenetic route to this compound are not extensively documented. However, such studies are a common and critical method for pathway elucidation in natural product biosynthesis. In general, these studies involve feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) to the producing organism and then analyzing the labeling pattern in the isolated natural product. nih.gov

For example, studies on other indole alkaloids like catharanthine (B190766) and vincamine (B1683053) have demonstrated the specific incorporation of labeled secodine, confirming its role as an intact precursor. Similarly, for fungal prenylated indole alkaloids like notoamides, precursor incorporation experiments using labeled notoamide S have revealed pivotal branching points in their biosynthesis. nih.gov If such studies were to be conducted for this compound, they would involve synthesizing potential early intermediates (like labeled tryptophan, tryptamine, or secologanin, or hypothesized later-stage intermediates based on structural analysis) and feeding them to the plant or microorganism that produces this compound. Subsequent isolation and analysis of this compound via techniques like NMR or mass spectrometry would reveal which atoms from the labeled precursors were incorporated, thereby mapping out the biosynthetic pathway.

Evolutionary Aspects of Indole Alkaloid Biosynthesis Relevant to this compound

The biosynthesis of indole alkaloids showcases significant evolutionary diversification, leading to a vast array of structurally complex molecules from a limited set of common precursors. wikipedia.org This diversity often arises from the evolution of novel enzymatic activities and the repurposing of existing enzymes within a biosynthetic pathway.

Key evolutionary aspects relevant to this compound's biosynthesis include:

Gene Duplication and Diversification: Gene duplication events can lead to multiple copies of enzymes, which then diverge to catalyze new reactions or modify existing substrates in novel ways, contributing to structural diversity.

Enzyme Plasticity and Adaptability: Enzymes involved in indole alkaloid biosynthesis often exhibit plasticity, meaning they can accept a range of substrates or catalyze multiple reactions. This adaptability allows for the creation of new chemical scaffolds. For instance, bifunctional enzymes have been observed in fungal indole alkaloid biosynthesis, performing both reduction and stereoselective cycloaddition.

Pathway Compartmentalization: In plants, different stages of indole alkaloid biosynthesis can be spatially separated within various cell types or subcellular compartments (e.g., cytoplasm, chloroplasts, vacuoles). nih.govnih.govwikipedia.org This compartmentalization allows for tighter regulation and efficient channeling of intermediates, potentially influencing the evolution of distinct alkaloid profiles in different plant species.

Convergent Evolution: Similar alkaloid structures can sometimes arise through different biosynthetic routes in unrelated organisms (convergent evolution), or unique structures like this compound may represent specific evolutionary branches where a common indole alkaloid scaffold has undergone unique modifications. The presence of a pyrido[3,4-b]indole core in this compound, a β-carboline, reflects a common structural motif found across various indole alkaloids, indicating a shared evolutionary origin for this core structure.

The evolution of these pathways, often driven by ecological pressures such as defense against herbivores or pathogens, has resulted in the complex and diverse chemical landscape of indole alkaloids, including compounds like this compound.

Advanced Synthetic Methodologies for Lyadine and Analogs

Total Synthesis of Proposed Lyadine Structures

The initial proposed structure for this compound (Structure 2, CIDs: 11417171) was a harman-1,4-dihydropyridine derivative. The total synthesis of this proposed structure, alongside that of Lyaline (Structure 1), was undertaken to compare synthetic products with the natural compounds. researchgate.netacs.orgacs.org

Retrosynthetic Analysis of Initial Targets

The retrosynthetic strategy for assembling the harman-dihydropyridine skeleton of this compound (Structure 2) focused on a straightforward and convergent approach. This involved utilizing 3,5-disubstituted N-acylpyridinium salts as electrophilic partners. The subsequent step in the retrosynthesis involved N-deacylation to access the desired N-unsubstituted derivatives. For this compound specifically, an additional reduction of an acetyl group would be required to complete the synthesis. acs.org This approach aimed to mimic potential biosynthetic pathways. researchgate.net

Key Synthetic Steps and Intermediates

The synthesis of the proposed this compound structure involved the use of N-acylpyridinium salts. The addition of Grignard reagents to these 1-acylpyridinium salts yielded 1-acyl-2-alkyl(aryl)-1,2-dihydropyridines and 1-acyl-4-alkyl(aryl)-1,4-dihydropyridines. The regioselectivity of this addition (1,2- vs. 1,4-addition) was found to be dependent on the specific Grignard reagent and the 1-acyl group employed. Pyridine (B92270), 2-picoline, and 3-picoline were investigated as starting materials, often leading to significant amounts of 1,4-addition. researchgate.net

Challenges and Limitations of Early Synthetic Routes

A significant challenge encountered in the early synthetic routes for the proposed this compound structure was the inherent instability of the synthesized harman-dihydropyridines. These compounds, particularly the proposed this compound structure (compound 2), were highly sensitive and prone to fragmentation in solution, yielding simpler compounds such as harman (B1672943) and pyridine. researchgate.netacs.orgacs.org This instability led to considerable discrepancies when comparing the nuclear magnetic resonance (NMR) data of the synthetic products with those reported for the natural products. researchgate.netacs.orgacs.org The high sensitivity of N-unsubstituted 4-alkyl-1,4-dihydropyridines, especially those with only one electron-withdrawing group at the β-position, was a critical limitation, suggesting that the originally proposed structures for this compound and Lyaline might require revision. acs.org

Synthetic Approaches to Revised or Related Structural Scaffolds

Given the challenges with the initial proposed structures, synthetic efforts have also focused on related β-carboline and dihydropyridine (B1217469) scaffolds, which are fundamental to the structural core of this compound and other indole (B1671886) alkaloids.

Strategies for Harman and β-Carboline Derivatives

Harman (PubChem CID: 5281404) is a 1-methyl-9H-pyrido[3,4-b]indole, serving as a core β-carboline structure. nih.govctdbase.orguni.lucdutcm.edu.cn β-Carboline alkaloids are tricyclic indole alkaloids characterized by a pyridoindole framework. nih.govljmu.ac.uknih.gov

Common Synthetic Strategies for β-Carbolines: The synthesis of β-carbolines primarily follows two main strategies: the formation of the pyridine (C-ring) or the generation of the central pyrrole (B145914) (B-ring). The former is generally more prevalent, often utilizing indole-derived precursors. ljmu.ac.uk

Pictet-Spengler Condensation: This is a widely employed method for synthesizing β-carbolines, often involving the condensation of tryptamine (B22526) or tryptophan derivatives with aldehydes, followed by an oxidation step. nih.govljmu.ac.ukanalis.com.mysciforum.nettandfonline.com For example, L-tryptophan can react with formaldehyde (B43269) to produce tetrahydro-β-carboline, which can then be decarboxylated and aromatized to β-carboline. analis.com.my

Oxidative Aromatization: Tetrahydro-β-carbolines (THBCs) and dihydro-β-carbolines (DHBCs) can be oxidatively aromatized to yield fully aromatic β-carbolines. ljmu.ac.uk

Transition Metal-Catalyzed Reactions: Modern synthetic approaches include palladium-catalyzed C-H/N-H activation and Suzuki cross-coupling reactions for the synthesis of substituted β-carbolines. ljmu.ac.uktandfonline.comresearchgate.net

Other Methods: Additional methodologies include the Bischler-Napieralski reaction, various condensation reactions, and iminoannulation reactions. ljmu.ac.uk

Synthesis of Dihydropyridine Derivatives Relevant to Structural Revisions

Dihydropyridines (DHPs) (PubChem CID: 104822, 407038) are a class of molecules derived from pyridine, where two substituents replace a double bond, most commonly forming 1,4-dihydropyridines. iiab.menih.govrsc.orgresearchgate.net These scaffolds are of significant importance in pharmaceutical research. researchgate.netrsc.org

Key Synthetic Methodologies for Dihydropyridines:

Hantzsch Synthesis: The Hantzsch multicomponent reaction is a primary route for synthesizing substituted dihydropyridines, including both 1,2- and 1,4-dihydropyridines. rsc.orgbeilstein-journals.orgnih.gov This reaction can be performed under green heterogeneous and neat conditions. beilstein-journals.org

Reduction of Pyridinium (B92312) Ions: Dihydropyridines can also be prepared through the reduction of pyridinium ions. rsc.org

N-Acylpyridinium Salts: As seen in the this compound synthesis, N-acylpyridinium salts can serve as electrophilic partners, undergoing regio- and stereoselective addition with nucleophiles (e.g., Grignard reagents) to form 1,2- and 1,4-dihydropyridine (B1200194) derivatives. researchgate.netrsc.orgacs.org The functionalization of N-activated pyridinium species by the addition of nucleophiles and electrophiles has been extensively studied. researchgate.net

The ongoing development of these synthetic methodologies is crucial for accessing complex natural products and their analogs, including revised structures of compounds like this compound, and for exploring their chemical and biological properties.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods for 1,4-dihydropyridines is a significant priority in medicinal chemistry, as the enantiomers of unsymmetrical 1,4-DHP derivatives often exhibit distinct biological profiles, sometimes even possessing opposing actions. mdpi.comscilit.com Traditional Hantzsch synthesis, a common route for 1,4-DHPs, typically yields racemic mixtures, underscoring the need for enantioselective approaches. mdpi.comscilit.com

Several advanced methodologies have been established for the production of enantiopure 1,4-dihydropyridines, which are applicable to the synthesis of this compound analogues:

Chiral Auxiliaries and Cyclocondensation Partners: This approach involves incorporating a chiral moiety into one of the reacting components to direct the stereochemical outcome. For instance, the use of L-valine t-butyl ester as a chiral auxiliary in Michael addition reactions has successfully achieved high enantiomeric excess (ee) values, often exceeding 95%, in the synthesis of 1,4-dihydropyridine derivatives. researchgate.net

Chromatographical Methods: Preparative chiral chromatography on specialized stationary phases is a widely utilized and effective technique for the direct separation of enantiomers of 1,4-DHP compounds. mdpi.com

Resolution of Diastereomeric Salts: This method involves forming diastereomeric salts with a chiral acid or base, which can then be separated by selective crystallization. Cinchona alkaloids, such as cinchonidine (B190817) and quinidine, have been successfully employed as resolving agents for racemic 1,4-dihydropyridine-3-carboxylic acid derivatives, yielding enantiomers with greater than 99.5% ee. mdpi.com Additionally, chiral auxiliary groups derived from protected glycerol (B35011) or threitol moieties have been used for ester formation at the C3-position, followed by selective crystallization or HPLC separation of the resulting diastereomeric ester derivatives. nih.govacs.org

Enzyme-Catalyzed Kinetic Resolution: Enzymes serve as highly efficient and selective catalysts under mild reaction conditions, offering excellent chemo-, regio-, and stereoselectivity. mdpi.comsidalc.net For example, Candida antarctica lipase (B570770) B (Novozym 435®) has been demonstrated to enantioselectively hydrolyze prochiral 1,4-dihydropyridine-3,5-dicarboxylates, achieving enantiomeric excesses ranging from 68% to 97%, depending on the substituent at the C4 position. sidalc.net

Catalytic Asymmetric Synthesis (Organocatalysis): Organocatalysis represents a promising and practical avenue for the asymmetric construction of chiral 1,4-dihydropyridines. mdpi.comscilit.comcsic.es Significant progress has been made in developing enantioselective organocatalytic methods, including:

Desymmetrization of Prochiral DHP Precursors: Organocatalytic enantioselective desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes holds great potential for synthesizing pharmacologically important DHP derivatives. mdpi.comscilit.com

Michael Addition Reactions: Bis-cinchona catalysts have been effectively utilized in Michael addition reactions to afford highly substituted 1,4-dihydropyridines with very good enantioselectivity. acs.org

Pyridinium Salt Dearomatization: Regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ with isothiourea catalysts, to pyridinium salts allows for the synthesis of enantioenriched 1,4-dihydropyridines, achieving enantiomeric ratios (er) of up to 98:2. rsc.org

Table 1: Representative Examples of Stereoselective DHP Synthesis

MethodologySubstrate TypeCatalyst/Chiral AgentEnantioselectivity (ee or er)YieldReference
Chiral Auxiliary (Michael Addition)1,4-DHP derivativesL-valine t-butyl ester>95% eeModerate researchgate.net
Diastereomeric Salt ResolutionRacemic 1,4-DHP-3-carboxylic acid derivativesCinchona alkaloids>99.5% eeN/A mdpi.com
Enzyme-Catalyzed Kinetic ResolutionProchiral 1,4-DHP-3,5-dicarboxylatesCandida antarctica lipase B68-97% eeN/A sidalc.net
Organocatalytic Michael AdditionMalononitrile derivatives + enaminesBis-cinchona catalystVery good resultsN/A acs.org
Organocatalytic Pyridinium DearomatizationPyridinium saltsIsothiourea catalystUp to 98:2 erN/A rsc.org

Novel Synthetic Methodologies for Natural Product Synthesis (e.g., Green Chemistry Applications)

The increasing emphasis on environmental sustainability in chemical synthesis has driven the development of novel, green, and sustainable methodologies for natural product synthesis, including complex structures like this compound. nih.gov These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous substances.

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies that enable the formation of complex molecules from three or more starting materials in a single step, leading to high atom economy, short reaction times, and reduced by-product formation, often eliminating the need for intermediate purification. nih.govresearchgate.netjsynthchem.com The classic Hantzsch reaction, a type of MCR, has been significantly improved through the integration of greener principles. jsynthchem.com

Solvent-Free and Alternative Solvent Conditions: Eliminating or replacing traditional volatile organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry.

Solvent-Free Synthesis: Many green synthetic protocols for 1,4-DHPs have been developed under solvent-free conditions, significantly reducing waste and environmental impact. nih.govresearchgate.netscirp.orgacs.org

Subcritical Ethanol (B145695)/Water: The use of subcritical ethanol or water as a reaction medium provides an environmentally benign alternative to conventional organic solvents, offering excellent yields and short reaction times. researchgate.netjsynthchem.com

Catalyst Innovation (Green Catalysis): The design and application of efficient, recyclable, and non-toxic catalysts are central to green synthesis.

Catalyst-Free Reactions: Microwave irradiation has enabled catalyst-free synthesis of N-methyl-1,4-dihydropyridine derivatives, offering advantages such as good to excellent yields, short reaction times, and simplified purification. nih.gov

Nanocatalysts:

Nano-cerium oxide has been demonstrated as an efficient catalyst for one-pot synthesis of 1,4-DHP derivatives. ajgreenchem.com

Polyindole TiO2 nanocatalyst serves as a cheap, stable, and recyclable heterogeneous catalyst for solvent-free Hantzsch reactions, achieving high yields. scirp.org

Magnetic Catalysts: Magnetic nanoparticles, such as Fe3O4@Phen@Cu, have been successfully employed in the synthesis of 1,4-DHPs in aqueous media at low temperatures. These catalysts offer high yields, short reaction times, and the significant advantage of easy separation from the reaction mixture using an external magnet, allowing for their reuse multiple times (e.g., up to five times). jsynthchem.com

Process Intensification (One-Pot Syntheses): One-pot synthesis strategies are inherently greener as they reduce the number of isolation and purification steps, thereby decreasing solvent usage, energy consumption, and waste generation. researchgate.netjsynthchem.comscirp.orgacs.orgajgreenchem.com

Table 2: Green Chemistry Applications in 1,4-Dihydropyridine Synthesis

MethodologyCatalyst/ConditionsKey Green FeaturesYield RangeReference
Multicomponent HantzschMelamine trisulfonic acid (MTSA), solvent-free, 60°CSolvent-free, environmentally benign catalyst, short reaction timesGood researchgate.net
Multicomponent HantzschSubcritical ethanolEnvironmentally friendly solvent, excellent yields, short reaction timesExcellent researchgate.net
One-Pot SynthesisNano-cerium oxide catalystEfficient catalyst, one-pot reactionN/A ajgreenchem.com
One-Pot HantzschPolyindole TiO2 nanocatalyst, solvent-free, ambient temp.Recyclable, stable, safe catalyst, solvent-free, high yieldsHigh scirp.org
Microwave-AssistedCatalyst-free, solvent-free, 100°CRapid, sustainable, catalyst-free, solvent-free, high atom economyGood to Excellent nih.gov
One-Pot HantzschFe3O4@Phen@Cu magnetic catalyst, water solvent, low temp.Recyclable, easily separable, aqueous solvent, high yieldsHigh jsynthchem.com

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework and relative stereochemistry of organic molecules. Its power lies in its ability to probe the local electronic environment of individual nuclei, providing insights into connectivity, functional groups, and spatial relationships.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons present in Lyadine, along with their respective chemical environments. ¹H NMR spectra reveal the chemical shifts, integration (number of protons), and coupling patterns (multiplicity and coupling constants) for each distinct proton, indicating neighboring protons. ¹³C NMR spectra provide chemical shifts for each unique carbon atom, often complemented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between methyl, methylene (B1212753), methine, and quaternary carbons.

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, allowing for the construction of the molecular skeleton.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through two or three bonds, revealing direct proton-proton connectivities within spin systems cam.ac.uknanalysis.com.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This provides direct assignments for protonated carbons cam.ac.uk.

These 1D and 2D NMR experiments were pivotal in the initial structural assignment of this compound and, importantly, in identifying discrepancies that led to the revision of its proposed structure bmrb.ioresearchgate.net. The detailed analysis of chemical shifts, coupling constants, and cross-peak patterns from these experiments allowed researchers to deduce the connectivity of atoms within the complex indole (B1671886) alkaloid framework of this compound.

An example of the type of data obtained from NMR experiments for structural elucidation is presented in the following conceptual table:

NMR ExperimentInformation ProvidedUtility for this compound
¹H NMRChemical shifts, integration, coupling patternsIdentifies types and number of protons, their local electronic environment, and direct neighbors.
¹³C NMRChemical shifts of carbon atomsIdentifies types of carbon atoms (e.g., aromatic, aliphatic, carbonyl) and their electronic environment.
COSYProton-proton correlations (2 or 3 bonds)Establishes connectivity between adjacent protons, defining proton spin systems.
HSQCOne-bond ¹H-¹³C correlationsAssigns protons to their directly bonded carbons.
HMBCLong-range ¹H-¹³C correlations (2-4 bonds)Connects non-contiguous parts of the molecule, identifies quaternary carbons, and links different spin systems.

For chiral molecules like this compound, determining the relative and absolute stereochemistry is critical. Advanced NMR techniques provide through-space correlations that are essential for this purpose.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and structural fragments.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the exact molecular mass of a compound. Unlike nominal mass spectrometry, HRMS measures mass-to-charge (m/z) ratios to several decimal places, allowing for the unambiguous determination of the elemental composition (molecular formula) biocompare.comresearchgate.netsisweb.com. For this compound, HRMS would confirm its molecular formula, C₂₁H₂₁N₃O₃, by providing an exact mass consistent with this composition thermofisher.com. This precision is vital for distinguishing between compounds with very similar nominal masses but different elemental compositions.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions to generate characteristic product ions libretexts.orguni-saarland.de. This technique provides valuable information about the connectivity of atoms and the presence of specific substructures within the molecule. In the context of this compound's structural elucidation, ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) would be employed bmrb.io.

Fragmentation Patterns: The pattern of fragment ions observed in an MS/MS spectrum is unique to a given molecular structure. By analyzing the mass differences between the precursor ion and its fragments, and between successive fragments, researchers can deduce the sequence of bond cleavages and identify characteristic substructures. For complex molecules like this compound, these fragmentation pathways provide critical evidence for the arrangement of its indole and dihydropyridine (B1217469) moieties and their substituents.

Structural Insights: Specific fragmentation pathways can indicate the presence of particular functional groups or the positions of certain bonds within the molecule. This data complements NMR information by providing an independent means of structural confirmation and can be particularly useful for identifying the presence of labile groups or for confirming the connectivity of complex ring systems.

The type of data obtained from MS/MS experiments is summarized below:

MS/MS Data TypeInformation ProvidedUtility for this compound
Precursor Ion m/zMolecular weight of the ionized moleculeConfirms the molecular weight and, with HRMS, the exact molecular formula (C₂₁H₂₁N₃O₃).
Fragment Ion m/zMass-to-charge ratio of daughter ionsReveals specific bond cleavages and substructures within the molecule.
Relative IntensitiesAbundance of each fragment ionProvides insights into the stability of fragments and preferred fragmentation pathways.

Other Spectroscopic Methods (e.g., IR, UV-Vis, Optical Rotation) in Structural Context

Beyond NMR and MS, other spectroscopic techniques offer complementary information crucial for the comprehensive structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations nist.govchemicalbook.comresearchgate.net. For this compound, IR spectroscopy would reveal the presence of key functional groups such as N-H stretches (from the indole and dihydropyridine nitrogens), C=O stretches (from the ester group), O-H stretches (if hydroxyl groups are present), and characteristic C-H stretches (aromatic and aliphatic). These spectral bands provide a rapid and informative fingerprint of the molecule's functional group composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores (groups that absorb light) researchgate.netresearchgate.netsielc.comd-nb.infonih.govhmdb.caresearchgate.net. For this compound, with its indole and dihydropyridine ring systems, UV-Vis spectra would show characteristic absorption maxima indicative of conjugated π-electron systems. This technique helps confirm the presence of these aromatic and conjugated structures and can provide insights into their electronic properties.

Optical Rotation: Optical rotation is a property exhibited by chiral molecules, which rotate the plane of plane-polarized light thermofisher.comthermofisher.comdigicollections.netschmidt-haensch.comlibretexts.org. Since this compound is a chiral compound, its specific optical rotation ([α]D) is a crucial physical constant for its characterization. The magnitude and sign of the optical rotation are unique to a specific enantiomer and are sensitive to factors such as solvent, temperature, and wavelength. This measurement is vital for confirming the optical purity and stereochemical identity of this compound, especially when synthesized or isolated from natural sources.

The combination of these diverse spectroscopic and analytical techniques provides a robust framework for the complete structural elucidation and confirmation of complex organic compounds like this compound, allowing for the precise determination of its molecular formula, connectivity, and stereochemistry.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are indispensable tools for assessing the purity of a chemical compound and for separating its various isomers, including enantiomers and diastereomers. While specific detailed research findings and data tables pertaining directly to the chromatographic characterization of this compound for purity and isomer separation are not extensively documented in the readily available literature, the general principles and methodologies of chromatography would be applied.

Given that this compound has been mentioned in the context of indole alkaloids and their synthesis, it is highly probable that it is an organic compound, potentially possessing chiral centers. For such compounds, several chromatographic techniques are routinely employed:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. It is particularly effective for separating complex, non-volatile, and thermally unstable compounds. For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. The presence of impurities would be indicated by additional peaks in the chromatogram, and their quantification can be achieved by comparing peak areas or heights to a known standard. mdpi.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC): If this compound exists as enantiomers, chiral HPLC would be crucial for their separation. This technique utilizes chiral stationary phases (CSPs) that are designed to selectively interact with one enantiomer over the other, leading to different retention times. researchgate.netmdpi.com The importance of chiral resolution has increased, especially in pharmaceutical industries, where the efficacy and safety of drugs can vary dramatically between enantiomers. researchgate.net Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. researchgate.net Various types of CSPs, including those based on macrocyclic antibiotics or proteins, can be employed. mdpi.comresearchgate.net The selection of the appropriate CSP and mobile phase (e.g., acetonitrile/ethanol (B145695)/water/TFA mixtures) is critical for achieving optimal resolution of enantiomers. researchgate.netmdpi.com

Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds. For compounds that are not inherently volatile, derivatization techniques (e.g., silylation) can be employed to convert them into more volatile forms, allowing for GC analysis. researchgate.netnih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for purity assessment and identification of impurities, as it provides both separation and structural information. nih.govresearchgate.net However, highly polar compounds, such as some amino acids, can be difficult to analyze by GC without derivatization due to decomposition or poor solubility in organic solvents. biorxiv.org

Thin-Layer Chromatography (TLC): While less quantitative than HPLC or GC, TLC can be used as a rapid and cost-effective method for preliminary purity checks and for monitoring reaction progress during synthesis. nih.gov

The development of a robust chromatographic method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition (including pH and organic modifier content), flow rate, and detection wavelength (e.g., UV detection at an appropriate wavelength if this compound has a chromophore). sielc.comnih.gov For compounds lacking strong chromophores, derivatization prior to detection (e.g., fluorescence detection) or coupling with mass spectrometry (LC-MS or GC-MS) would be necessary for sensitive analysis. mdpi.comnih.gov

Challenges in Isomer Separation: Separating isomers, particularly enantiomers, can be challenging because they possess identical physicochemical properties in an achiral environment. jocpr.com Chromatographic techniques overcome this by creating a chiral environment, typically through a chiral stationary phase, which allows for differential interactions and thus separation. researchgate.net Even with advanced techniques, coelution can occur, and two-dimensional liquid chromatography (2D-LC) can be employed to further improve separation power and resolve coelution problems, especially for isomers. jocpr.com

Due to the absence of specific published data on this compound's chromatographic analysis in the search results, a detailed data table for its purity and isomer separation methods cannot be provided. The selection of the most appropriate chromatographic technique and specific conditions would depend on the precise chemical structure and properties of this compound, requiring dedicated method development and validation.

Computational and Theoretical Chemical Studies of Lyadine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, primarily Density Functional Theory (DFT), are extensively used to predict and understand the fundamental molecular properties of chemical compounds.

Density Functional Theory (DFT) is a widely adopted quantum mechanical method for studying the electronic structure and ground-state properties of atoms, molecules, and condensed phases ijntr.orgnumberanalytics.comnih.gov. For complex organic molecules like Lyadine, DFT calculations are instrumental in determining optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles ijntr.orgnih.govresearchgate.net. The process of geometry optimization aims to find the lowest energy configuration of a molecule, which is a prerequisite for many subsequent computational analyses ijntr.orgnih.govstackexchange.comcp2k.org.

Beyond structural elucidation, DFT provides critical insights into the electronic properties of molecules. These include electronic states, energy gaps (e.g., HOMO-LUMO gap), ionization potential, and electron affinity ijntr.orgnih.gov. These parameters are fundamental for understanding a molecule's reactivity, stability, and potential for electron transfer. While specific detailed DFT parameters for this compound's geometry optimization and electronic structure are not extensively detailed in the provided search results, related computational studies on 1,4-dihydropyridine (B1200194) derivatives, a class of compounds to which this compound belongs, have utilized DFT methods such as the B3LYP functional with the 6-31G+ (d,p) basis set to calculate quantum descriptors univ-biskra.dzresearchgate.net. Such calculations are essential for gaining a comprehensive understanding of this compound's intrinsic molecular characteristics.

Computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as an invaluable tool for the unambiguous identification and structural confirmation of organic compounds nih.govnih.govrsc.orgresearchgate.net. For this compound, computational methods, often building upon DFT-optimized geometries, can be employed to predict its proton (¹H) and carbon (¹³C) NMR chemical shifts. The total synthesis of Lyaline and this compound, for instance, mentioned the use of computational methods in conjunction with ¹H NMR spectroscopy and X-ray crystallography to investigate the conformational preferences of related aldol (B89426) adducts, highlighting the synergistic role of computation in structural studies acs.org.

Advanced computational approaches, including machine learning (ML) algorithms trained on high-quality experimental datasets, have demonstrated high accuracy in predicting NMR chemical shifts nih.govresearchgate.netarxiv.org. These methods can accurately differentiate between subtle diastereomers and are increasingly utilized in natural product discovery and characterization nih.govresearchgate.net. The accuracy of predicted chemical shifts can be further enhanced by incorporating solvent effects and employing relative reference standards in the calculations nih.govrsc.org.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the various spatial arrangements, or conformers, that a molecule can adopt, and their corresponding relative energies nih.govelifesciences.orgresearchgate.netrsc.org. For flexible molecules like this compound, understanding its conformational preferences is crucial as different conformers can exhibit distinct physical, chemical, and biological properties.

The concept of an "energy landscape" provides a comprehensive representation of a molecule's potential energy as a function of its conformational coordinates nih.govelifesciences.orgresearchgate.netrsc.orgchemrxiv.org. This landscape reveals stable conformers as energy minima and the energy barriers that must be overcome for interconversion between these states nih.govresearchgate.net. Computational methods, such as molecular dynamics (MD) simulations and Markov state models (MSMs), are powerful tools for exploring and mapping these complex free energy landscapes by sampling the vast conformational ensemble nih.govelifesciences.orgchemrxiv.org. While specific detailed conformational analysis data for this compound itself are not explicitly provided in the search results, the use of computational methods to investigate the conformational preference of aldol adducts during its synthesis underscores the relevance of such studies to this compound's structural understanding acs.org.

Reaction Mechanism Studies Related to this compound's Synthesis or Degradation

The identification and characterization of transition states (TSs) are fundamental to understanding reaction rates and mechanisms numberanalytics.come3s-conferences.orgmontclair.edumdpi.comwikipedia.orgnih.govarxiv.org. A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products wikipedia.org. Computational methods, predominantly DFT, are employed to locate these elusive structures on the potential energy surface numberanalytics.come3s-conferences.orgmontclair.edumdpi.comarxiv.org. By characterizing transition states, researchers can determine activation energies, which directly relate to reaction rates, and gain insights into the molecular interactions that govern chemical transformations numberanalytics.come3s-conferences.orgmdpi.comwikipedia.org.

For the synthesis of this compound, computational studies could be used to model specific cyclization steps or other key bond-forming reactions, determining the favored pathways by analyzing the energies and geometries of various transition states e3s-conferences.orgmdpi.com. For example, in the context of other natural product syntheses, DFT methods are routinely used for energy minimization and single-point calculations to elucidate complex cyclization mechanisms e3s-conferences.org. The insights gained from such studies can guide synthetic chemists in designing more efficient and selective routes.

The solvent environment can profoundly influence chemical reactions, affecting reaction rates, equilibria, and product distributions montclair.edunih.govrsc.orgspringernature.commdpi.com. Solvation effects arise from the differential stabilization of reactants, intermediates, and transition states by the surrounding solvent molecules rsc.org. Computational chemistry offers various models to account for these effects, ranging from implicit continuum models, which approximate the solvent as a polarizable dielectric medium, to explicit solvent models where individual solvent molecules are included in the calculation nih.govrsc.orgspringernature.commdpi.com. While explicit solvent models and DFT-based molecular dynamics simulations provide a more sophisticated and accurate representation of solvation, they come with a significantly higher computational cost nih.govspringernature.comcam.ac.uk.

Understanding solvation effects is crucial for accurately modeling reaction pathways in solution, which is often the medium for synthetic reactions. For the synthesis or potential degradation pathways of this compound, considering how the solvent environment influences the energies of the involved species, particularly transition states, would provide a more complete and accurate mechanistic picture montclair.edunih.govrsc.orgspringernature.com. Computational studies have shown that the inclusion of solvent models can significantly impact the calculated structures and energies of transition states, highlighting their importance in achieving reliable mechanistic predictions mdpi.com.

Application of Machine Learning and Artificial Intelligence in Chemical Structure Elucidation and Prediction

The elucidation and accurate prediction of chemical structures, particularly for complex natural products like this compound, represent a cornerstone in chemical and pharmaceutical research. Historically, this process has heavily relied on experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often requiring significant expertise and time for interpretation. Despite advancements in instrumentation, challenges persist, including the potential for misassignments and the labor-intensive nature of analyzing large or conformationally complex molecules nih.gov. In this context, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools, offering unprecedented capabilities to accelerate and enhance the accuracy of chemical structure elucidation and prediction.

AI and ML algorithms are revolutionizing molecular discovery by analyzing vast datasets, learning intricate relationships, and making informed decisions wikipedia.orgdtic.mil. Their application in chemical structure elucidation can be broadly categorized into two main areas: predicting spectroscopic data from structures (the forward problem) and deducing molecular structures from experimental spectra (the inverse or backward problem, also known as molecule elucidation) nih.govnih.gov.

Key Applications and Research Findings:

NMR-Aided Structure Elucidation: ML algorithms have been extensively explored for computational NMR prediction, aiming to achieve quantum-quality NMR chemical shifts at significantly reduced computational costs compared to classical quantum mechanics simulations nih.gov. These methods facilitate the correlation between experimental and calculated NMR data, thereby aiding in the determination of the most likely structures nih.gov. For instance, deep learning models have demonstrated success in predicting molecular structures directly from NMR spectra, substantially decreasing the time required for elucidation. One notable open-source software, DP4-AI, leverages machine learning to increase processing speed and enable high-throughput data analysis for NMR prediction, capable of processing approximately one molecule per minute nih.gov. This capability is particularly valuable for complex natural products like this compound, which has a history of structural revisions based on spectral data discrepancies.

Mass Spectrometry (MS) Data Analysis: ML-assisted approaches are widely used for the structural annotation of natural products based on MS and tandem MS (MS/MS) data. This involves utilizing ML algorithms for similarity calculations, predicting MS/MS fragments, and forming molecular fingerprints, both with and without reliance on spectral libraries. Integrating structure databases into model training, rather than solely for prediction, has shown to significantly improve structure annotation accuracy.

Integration of Multimodal Data: Advanced ML frameworks are being developed to integrate various analytical data, such as LC retention times (RT) with MS² information, to improve structure annotation and even accurately annotate stereoisomers. This holistic approach allows for a more comprehensive and accurate determination of molecular structures.

Direct Structure Prediction from Spectra: Researchers are developing multitask machine learning frameworks that can predict the molecular structure (formula and connectivity) of an unknown compound solely based on its one-dimensional (1D) ¹H and/or ¹³C NMR spectra. These models, often employing transformer architectures, can efficiently assemble molecular fragments into complete structures, treating the substructure-to-structure problem as a language translation task. For molecules with up to 19 heavy atoms, such frameworks have shown promising accuracy, predicting the exact molecule with high success rates and drastically reducing the search space. Similar approaches are also being explored for direct molecular structure prediction from IR spectra using transformer models.

De Novo Design and Property Prediction: Beyond elucidation, AI is instrumental in de novo drug design, where novel compounds are designed from scratch based on desired biological or chemical properties dtic.mil. Machine learning algorithms can generate new chemical structures with predicted bioactivity profiles, often inspired by known natural products. This capability is crucial for optimizing molecular designs and predicting properties such as reactivity, solubility, and toxicity, thereby streamlining the discovery process and prioritizing promising candidates wikipedia.orgdtic.mil.

Challenges and Future Directions:

Despite significant progress, a major challenge for the widespread adoption of AI in chemistry, including for compounds like this compound, is the availability of large, openly accessible, and curated datasets. High-quality experimental data are essential for training robust ML models. However, ongoing efforts in creating national research data infrastructures are working to address this data gap, promoting the sharing and structuring of chemical data to be machine-readable and FAIR (findable, accessible, interoperable, reusable).

The application of ML and AI in chemical structure elucidation and prediction offers immense potential for accelerating the discovery and characterization of novel compounds, including complex natural products such as this compound, by providing faster, more accurate, and automated analytical capabilities.

Mechanistic Investigations of Biological Interactions Strictly Non Clinical

Future Research Directions and Unresolved Questions for Lyadine

Definitive Structural Elucidation of the Natural Product

A primary future research direction for Lyadine involves its definitive structural elucidation, particularly confirming its absolute stereochemistry. Although a computed structure is available nih.gov, the description of this compound as a "new structural type" suggests potential complexities, including the presence of multiple chiral centers whose absolute configurations need to be unambiguously determined ethernet.edu.et. Advanced analytical techniques, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D NMR experiments like NOESY and ROESY for relative stereochemistry), high-resolution mass spectrometry (HRMS), and potentially vibrational circular dichroism (VCD) or X-ray crystallography (if suitable crystals can be obtained), will be crucial for this endeavor nih.govresearchgate.netamazon.com. Such detailed structural confirmation is fundamental for understanding this compound's inherent properties and for guiding any subsequent synthetic efforts.

Comprehensive Biosynthetic Pathway Delineation

Elucidating the comprehensive biosynthetic pathway of this compound is another critical area for future study. Initial indications suggest that this compound's formation might involve the amination of an aglycone derived from vincoside ethernet.edu.et. Future research would focus on identifying the specific enzymatic steps and the corresponding genes involved in this proposed biogenesis. This could entail employing stable isotope labeling experiments to trace precursor incorporation, conducting genetic studies in the producing organism (if a natural source is definitively identified and genetically tractable), and performing in vitro reconstitution of enzymatic reactions nih.govmdpi.comresearchgate.netresearchgate.net. A thorough understanding of the biosynthetic pathway would not only illuminate the natural origin and evolutionary context of this compound but also provide opportunities for biotechnological production or pathway engineering to generate this compound and its derivatives.

Development of Stereoselective and Efficient Synthetic Routes for True Natural Product Structure

The development of stereoselective and efficient synthetic routes to access the true natural product structure of this compound is a vital future research goal. Given its potential as a "new structural type" ethernet.edu.et, this compound's synthesis likely presents significant challenges related to controlling stereochemistry and forming complex ring systems. Future efforts would concentrate on designing convergent and atom-economical synthetic strategies, utilizing advanced asymmetric catalysis, chiral auxiliaries, or biocatalytic approaches to achieve high levels of stereo- and regioselectivity mdpi.comnih.govumontpellier.frnumberanalytics.comnih.gov. Successful total synthesis would not only validate the proposed structure but also provide a reliable and scalable source of this compound for extensive biological evaluation and enable the systematic synthesis of structural analogs for structure-activity relationship (SAR) studies.

Exploration of Unique Chemical Reactivities and Transformations

This compound exhibits a notable chemical reactivity, specifically undergoing facile photochemical oxidation to yield a product with a conjugated carbonyl group, structurally related to pauridianthinol ethernet.edu.et. This observation highlights a unique chemical property that warrants further investigation. Future research should delve deeper into the mechanism and scope of this photochemical transformation, exploring how different reaction conditions (e.g., light wavelength, presence of sensitizers or quenchers, solvent effects) influence the outcome. Additionally, exploring other potential chemical reactivities and transformations of this compound, such as its behavior under various oxidative, reductive, or catalytic conditions, would be important rsc.org. Understanding these intrinsic chemical properties is crucial for predicting this compound's stability, designing targeted chemical modifications, and potentially discovering novel synthetic methodologies or applications based on its unique scaffold.

Advanced Mechanistic Biological Studies at the Molecular Level (Non-Clinical)

Currently, specific advanced mechanistic biological studies of this compound at the molecular level are not extensively documented in publicly available scientific literature. A key future research direction would involve comprehensive non-clinical investigations to identify and characterize any biological activities of this compound. This would typically begin with broad-spectrum biological screening against various disease targets, cellular pathways, or microbial strains. If bioactivity is identified, subsequent research would focus on elucidating the precise molecular mechanisms of action, including identifying direct protein targets, understanding binding kinetics and thermodynamics, and mapping downstream cellular responses biorxiv.org. Techniques such as affinity proteomics, metabolomics, and advanced cellular imaging would be instrumental in providing a detailed understanding of this compound's interactions within biological systems.

Leveraging Computational Chemistry for De Novo Design of this compound Analogs

Leveraging computational chemistry for the de novo design of this compound analogs represents a powerful future research avenue. While specific computational design efforts for this compound are not widely reported, this approach can significantly accelerate the discovery of new chemical entities with tailored properties bakerlab.orgnih.govschrodinger.com. Computational methods, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, can be employed to explore the chemical space around this compound's core structure biorxiv.orgmdpi.com. This would enable the rational design of analogs with potentially enhanced potency, selectivity, metabolic stability, or other desired physicochemical characteristics, thereby guiding synthetic efforts and optimizing lead compounds for further development.

Conclusion

Outlook on the Continued Research Significance of Lyadine

The future research significance of this compound is entirely dependent on initiating foundational studies to explore its properties. Given the proven therapeutic relevance of its constituent chemical scaffolds, this compound represents an untapped area for investigation. Future research could focus on:

Chemical Synthesis: Developing a viable and efficient synthetic route to produce this compound for further study.

Biological Screening: Conducting comprehensive in vitro screening to determine if this compound exhibits any of the anticancer, cardiovascular, neuroprotective, or antimicrobial activities associated with its parent structures.

Structure-Activity Relationship (SAR) Studies: If biological activity is identified, synthesizing and testing analogues of this compound could elucidate key structural features required for its effects.

Until such studies are undertaken, this compound will remain a chemical entity of theoretical interest—a molecule defined by its structure but not yet by its function or contribution to the scientific landscape. The potential locked within its unique combination of proven pharmacophores awaits discovery by future research endeavors.

Q & A

Q. How can researchers determine the molecular structure of Lyadine using spectroscopic methods?

To establish this compound’s molecular structure, employ a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for elucidating hydrogen/carbon environments, X-ray crystallography for precise atomic arrangement, and Mass Spectrometry (MS) for molecular weight validation. Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities. Ensure spectral purity by coupling these methods with chromatographic validation (e.g., HPLC) .

Q. What experimental design principles should guide the synthesis of this compound in a laboratory setting?

A robust synthesis protocol requires:

  • Reaction optimization : Vary parameters (temperature, solvent, catalyst) using Design of Experiments (DOE) to maximize yield.
  • Purification validation : Use TLC/HPLC to monitor reaction progress and confirm product purity .
  • Scalability assessment : Test small-scale reproducibility before scaling up. Document deviations systematically to refine protocols .

Q. How should researchers assess the purity of this compound in pharmacological studies?

Combine quantitative analysis (e.g., titration, UV-Vis spectroscopy) with qualitative methods (e.g., melting point determination, FTIR for functional group verification). Cross-validate using independent techniques (e.g., GC-MS for volatile impurities) to minimize systematic errors .

Q. What strategies ensure a comprehensive literature review for this compound-related research?

  • Use databases like SciFinder or PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial").
  • Prioritize peer-reviewed journals and avoid non-academic sources.
  • Track citation networks to identify foundational studies and recent advances .

Q. How can a hypothesis about this compound’s mechanism of action be formulated?

Develop a testable hypothesis by integrating:

  • Prior evidence : Review existing data on structurally similar compounds.
  • Gap identification : Focus on unresolved questions (e.g., "Does this compound inhibit Enzyme X via competitive binding?").
  • Feasibility : Align with available analytical tools (e.g., molecular docking simulations, in vitro assays) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

  • Systematic validation : Replicate conflicting studies under controlled conditions, ensuring identical reagents and protocols.
  • Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or contextual factors (e.g., dosage variations, cell line differences).
  • Mechanistic probing : Use knock-out models or isotopic labeling to isolate variables .

Q. What methodologies optimize this compound’s experimental parameters for reproducibility in cross-laboratory studies?

  • Standardized protocols : Publish detailed SOPs (e.g., reaction times, equipment calibration) via platforms like Protocols.io .
  • Blind testing : Distribute this compound samples to independent labs for parallel analysis.
  • Statistical rigor : Apply ANOVA or Bayesian models to quantify inter-lab variability .

Q. How can computational modeling enhance the analysis of this compound’s structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Predict binding affinities and conformational changes.
  • QSAR modeling : Corrogate experimental data (e.g., IC50 values) with molecular descriptors (e.g., logP, polar surface area).
  • Validation : Cross-check predictions with in vitro/in vivo results to refine models .

Q. What approaches address reproducibility challenges in this compound’s synthetic pathways?

  • Robustness testing : Introduce controlled perturbations (e.g., trace moisture, oxygen levels) to identify critical parameters.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Open-source validation : Share raw data and code for peer validation via platforms like Zenodo .

Q. How can researchers integrate multi-omics data to study this compound’s biological impact comprehensively?

  • Data triangulation : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., KEGG pathway analysis).
  • Network pharmacology : Map this compound’s targets onto interaction networks to identify synergistic/antagonistic effects.
  • Machine learning : Train models to predict off-target interactions or dose-response curves .

Methodological Best Practices

  • Data transparency : Archive raw spectra, chromatograms, and computational scripts in repositories like Figshare or GitHub .
  • Ethical reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Peer review : Pre-submit manuscripts to preprint servers (e.g., bioRxiv) for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.